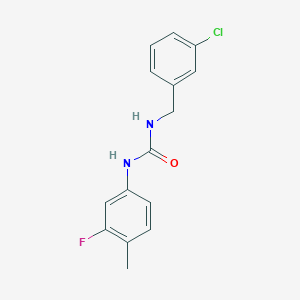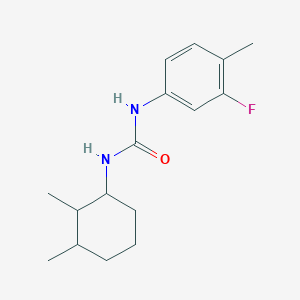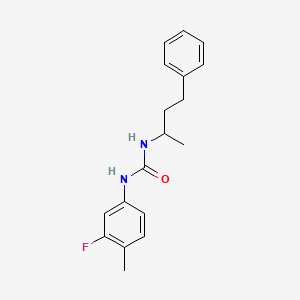![molecular formula C16H21FN2O B4284206 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK). This molecule has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of autoimmune diseases and cancer.
作用机制
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea selectively targets ITK, which is a member of the Tec family of non-receptor PTKs. ITK is primarily expressed in T cells and plays a critical role in T cell activation and proliferation. By inhibiting ITK, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea can prevent the production of inflammatory cytokines and reduce the activation of T cells. This can lead to a reduction in autoimmune diseases and improved outcomes in cancer patients.
Biochemical and physiological effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to have a selective and potent inhibitory effect on ITK. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to reduce the production of inflammatory cytokines and prevent the development of autoimmune diseases. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have anti-tumor activity in various cancer models.
实验室实验的优点和局限性
The advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in lab experiments include its selective and potent inhibitory effect on ITK, which can lead to improved outcomes in autoimmune diseases and cancer. However, the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in lab experiments include its potential toxicity and off-target effects, which can affect the validity of the results.
未来方向
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea. One potential direction is the development of more potent and selective ITK inhibitors that can improve the outcomes in autoimmune diseases and cancer. Another potential direction is the combination of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea with other therapies to enhance its anti-tumor activity and reduce the development of drug resistance. Finally, the development of biomarkers that can predict the response to N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea can improve patient selection and lead to more personalized treatment options.
科学研究应用
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases and cancer. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has shown promising results in inhibiting the activity of ITK, which is known to play a critical role in the activation and proliferation of T cells. This inhibition has been shown to reduce the production of inflammatory cytokines and prevent the development of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have anti-tumor activity in various cancer models. By inhibiting ITK, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea can prevent the activation and proliferation of regulatory T cells, which are known to suppress the immune response against tumors. This can lead to increased anti-tumor activity and improved outcomes in cancer patients.
属性
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12-7-8-14(11-15(12)17)19-16(20)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXJRDZNVFTAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284134.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284152.png)
![N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284154.png)

![N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284171.png)
![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)




![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)